Cas no 154743-03-0 (N-cyclobutylaminosulfonamide)

N-cyclobutylaminosulfonamide 化学的及び物理的性質
名前と識別子
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- N-cyclobutylSulfamide
- N-Cyclobutyl-sulfamide
- cyclobutylsulfamide
- N-cyclobutylaminosulfonamide
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- MDL: MFCD25980043
- インチ: 1S/C4H10N2O2S/c5-9(7,8)6-4-2-1-3-4/h4,6H,1-3H2,(H2,5,7,8)
- InChIKey: RXLQCGSYIZRMSV-UHFFFAOYSA-N
- SMILES: S(N)(NC1CCC1)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 9
- 回転可能化学結合数: 2
- 複雑さ: 177
- トポロジー分子極性表面積: 80.6
N-cyclobutylaminosulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5723-1G |
N-cyclobutylaminosulfonamide |
154743-03-0 | 95% | 1g |
¥ 640.00 | 2023-03-08 | |
Enamine | EN300-275489-0.05g |
N-cyclobutylaminosulfonamide |
154743-03-0 | 0.05g |
$587.0 | 2023-09-10 | ||
Chemenu | CM389956-1g |
N-cyclobutylaminosulfonamide |
154743-03-0 | 95%+ | 1g |
$96 | 2023-01-19 | |
Enamine | EN300-275489-0.5g |
N-cyclobutylaminosulfonamide |
154743-03-0 | 0.5g |
$671.0 | 2023-09-10 | ||
Enamine | EN300-275489-1.0g |
N-cyclobutylaminosulfonamide |
154743-03-0 | 1g |
$0.0 | 2023-06-06 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5723-1g |
N-cyclobutylaminosulfonamide |
154743-03-0 | 95% | 1g |
¥639.0 | 2024-04-24 | |
Ambeed | A474556-1g |
N-Cyclobutyl-sulfamide |
154743-03-0 | 98% | 1g |
$99.0 | 2024-04-23 | |
Enamine | EN300-275489-5.0g |
N-cyclobutylaminosulfonamide |
154743-03-0 | 5.0g |
$2277.0 | 2023-02-28 | ||
Enamine | EN300-275489-5g |
N-cyclobutylaminosulfonamide |
154743-03-0 | 5g |
$2028.0 | 2023-09-10 | ||
Enamine | EN300-275489-0.1g |
N-cyclobutylaminosulfonamide |
154743-03-0 | 0.1g |
$615.0 | 2023-09-10 |
N-cyclobutylaminosulfonamide 関連文献
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
N-cyclobutylaminosulfonamideに関する追加情報
Recent Advances in the Study of N-cyclobutylaminosulfonamide (CAS: 154743-03-0) and Its Applications in Chemical Biology and Medicine
N-cyclobutylaminosulfonamide (CAS: 154743-03-0) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile scaffold for drug development, particularly in the context of enzyme inhibition and targeted therapeutics. This research brief synthesizes the latest findings on the synthesis, biological activity, and applications of N-cyclobutylaminosulfonamide, providing a comprehensive overview for researchers and industry professionals.
The compound's unique structural features, including the cyclobutyl ring and sulfonamide moiety, contribute to its ability to interact with a variety of biological targets. Recent publications have demonstrated its efficacy as an inhibitor of carbonic anhydrases, a family of enzymes implicated in numerous physiological and pathological processes. Notably, derivatives of N-cyclobutylaminosulfonamide have shown promising selectivity profiles, making them attractive candidates for the development of novel therapeutics for conditions such as glaucoma, epilepsy, and cancer.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the structure-activity relationships of N-cyclobutylaminosulfonamide derivatives, identifying key modifications that enhance both potency and pharmacokinetic properties. The study employed advanced computational modeling techniques alongside traditional medicinal chemistry approaches, revealing important insights into the compound's binding modes and interactions with target enzymes. These findings have significant implications for the rational design of next-generation inhibitors based on this scaffold.
Beyond its applications in enzyme inhibition, recent investigations have uncovered potential uses of N-cyclobutylaminosulfonamide in prodrug development and targeted drug delivery systems. The compound's chemical stability and ability to undergo controlled modifications make it an excellent candidate for conjugation with various therapeutic agents. Several research groups have reported successful applications of N-cyclobutylaminosulfonamide-based conjugates in improving drug solubility, bioavailability, and tissue-specific delivery, particularly in challenging therapeutic areas such as central nervous system disorders.
The synthetic accessibility of N-cyclobutylaminosulfonamide has also been a focus of recent research. New methodologies published in 2024 describe more efficient routes to the compound and its derivatives, addressing previous challenges in scalability and purity. These advances in synthetic chemistry are expected to facilitate broader exploration of the compound's potential and accelerate its transition from bench to bedside.
As the understanding of N-cyclobutylaminosulfonamide's biological activities continues to grow, so does its potential impact on drug discovery pipelines. Current research efforts are increasingly focused on exploring its applications in combination therapies and multi-target approaches, particularly in complex diseases where single-target interventions have shown limited success. The compound's versatility and the growing body of positive preclinical data suggest that N-cyclobutylaminosulfonamide and its derivatives will remain an important area of investigation in chemical biology and medicinal chemistry for years to come.
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